molecular formula C19H21ClN2O5S2 B2939457 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 900135-71-9

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Numéro de catalogue B2939457
Numéro CAS: 900135-71-9
Poids moléculaire: 456.96
Clé InChI: GHWGPCKKGQCRAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Prokinetic Potential and Serotonin Receptor Agonism

Research indicates that benzamide derivatives, including compounds with structural similarities to 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds have demonstrated potential as selective serotonin 4 (5-HT4) receptor agonists, suggesting a promising avenue for the development of novel prokinetic agents with reduced side effects. Such compounds have shown efficacy in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential therapeutic value in addressing gastrointestinal disorders (Sonda et al., 2004).

Synthesis and Pharmacological Applications

Further investigations into the synthesis and pharmacological properties of benzamide derivatives reveal their capacity as serotonin 4 receptor agonists, with certain compounds demonstrating favorable pharmacological profiles for enhancing gastrointestinal motility. This research underscores the significance of structural modifications, such as the incorporation of aralkylamino or phenylsulfonyl groups, in improving the oral bioavailability and therapeutic potential of these compounds for gastrointestinal applications (Sonda et al., 2003).

Metabolic Pathway Exploration

A study on the metabolic fate and disposition of GDC-0449 (vismodegib), a compound structurally related to this compound, in rats and dogs has shed light on its extensive metabolism and the identification of novel metabolic pathways. This research provides valuable insights into the pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion, which are crucial for the development of effective and safe therapeutic agents (Yue et al., 2011).

Enzyme Inhibition and Antimicrobial Activity

Compounds featuring the sulfonyl and piperidine motifs have been explored for their enzyme inhibitory activities and potential antimicrobial effects. Studies have demonstrated that these compounds can exhibit significant inhibitory effects on enzymes such as acetylcholinesterase, suggesting their potential use in the development of treatments for conditions like dementia. Additionally, antimicrobial studies indicate that certain derivatives possess activity against a range of bacterial and fungal pathogens, highlighting their potential as lead compounds for antimicrobial drug development (Khalid et al., 2013).

Propriétés

IUPAC Name

4-chloro-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S2/c1-28(24,25)16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)29(26,27)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWGPCKKGQCRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.